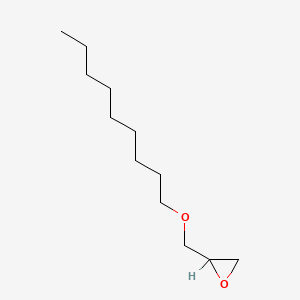

((Nonyloxy)methyl)oxirane

Description

Foundational Principles of Oxirane Ring Systems

The oxirane, commonly known as an epoxide, is a cyclic ether distinguished by a three-membered ring composed of one oxygen atom and two carbon atoms. jove.com This structural arrangement forces the bond angles to deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in considerable angle strain. jove.com This inherent strain makes the oxirane ring highly reactive, particularly when compared to less strained cyclic ethers or linear ethers. jove.comchalmers.se The reactivity of the oxirane ring is central to its utility in organic synthesis.

The fundamental reaction of oxiranes is ring-opening, which can be initiated by either nucleophiles or acids. ucalgary.ca Under nucleophilic conditions (especially with strong, anionic nucleophiles), the attack typically occurs at the less sterically hindered carbon atom of the epoxide ring. ucalgary.ca In contrast, under acid-catalyzed conditions, the reaction proceeds via a protonated epoxide intermediate. The subsequent nucleophilic attack occurs at the more substituted carbon atom, as this carbon can better stabilize the developing positive charge. This regioselectivity is a key principle in the synthetic application of epoxides.

The synthesis of oxiranes can be achieved through several methods, most notably the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.org Another common route involves the intramolecular cyclization of halohydrins (compounds containing both a halogen and a hydroxyl group on adjacent carbons) in the presence of a base. wikipedia.orgorgsyn.org

The thermal decomposition of oxiranes often leads to cleavage of the oxirane ring followed by rearrangement to form carbonyl compounds like aldehydes and ketones. researchgate.net The specific products depend on the substitution pattern of the oxirane and the reaction conditions. researchgate.net

The Significance of Glycidyl (B131873) Ethers in Contemporary Chemical Research

Glycidyl ethers are a specific class of epoxides that contain an ether linkage adjacent to the oxirane ring. Their general structure is R-O-CH₂-(CH(O)CH₂). This combination of a glycidyl group and a variable 'R' group makes them exceptionally versatile building blocks in chemistry. chalmers.se Glycidyl ethers are significant intermediates in the production of a wide array of industrial and consumer products. chalmers.sechemicalbook.commarketresearchintellect.com

A primary application of glycidyl ethers is as reactive diluents for epoxy resins. wikipedia.orgchemicalbook.com Epoxy resins, when cured, form durable, cross-linked polymers with excellent adhesion, chemical resistance, and mechanical strength. However, they are often highly viscous. Glycidyl ethers are added to reduce the viscosity of the resin formulation, improving its workability and handling characteristics before curing. wikipedia.org The choice of the 'R' group on the glycidyl ether allows for the tailoring of the final properties of the cured epoxy, such as flexibility or heat resistance. chemicalbook.com

Beyond their role as diluents, glycidyl ethers are crucial monomers in polymer synthesis. researchgate.netd-nb.info The ring-opening polymerization of glycidyl ethers can produce poly(glycidyl ether)s, a class of polyethers. google.com By carefully selecting the monomer and polymerization technique, researchers can create polymers with precisely controlled architectures, including linear, star-shaped, or block copolymers. atamanchemicals.com The synthesis of amphiphilic block copolymers, which combine hydrophilic and hydrophobic segments, is a particularly active area of research. researchgate.netd-nb.info These polymers can self-assemble in solution to form micelles or other nanostructures, finding use as surfactants, drug delivery vehicles, and viscosity modifiers. d-nb.info

The versatility of glycidyl ethers is further enhanced by the wide variety of 'R' groups that can be incorporated. These can be derived from simple alcohols, fatty alcohols, or more complex structures from renewable resources like terpenes. rsc.orgatamanchemicals.com This adaptability makes glycidyl ethers a key component in the development of advanced materials for coatings, adhesives, electronics, and biomedical applications. chemicalbook.commarketresearchintellect.com

Research Trajectories for ((Nonyloxy)methyl)oxirane (B83113) within Organic and Polymer Science

This compound, also known by its common name nonyl glycidyl ether, is an aliphatic glycidyl ether characterized by a nine-carbon alkyl chain (nonyl group) attached to the glycidyl ether moiety. cymitquimica.com This long, hydrophobic alkyl chain is a defining feature that directs its specific applications and research interest. researchgate.netcymitquimica.com

In organic synthesis, this compound serves as a reactive intermediate. cymitquimica.com The presence of the reactive oxirane ring allows for various nucleophilic addition reactions, leading to the formation of more complex glyceryl ether derivatives which may possess interesting physical or pharmacological properties. atamanchemicals.comcymitquimica.com Its structure, featuring both a polar oxirane group and a nonpolar alkyl tail, makes it suitable for use in formulations requiring compatibility between different phases, such as emulsions and coatings. cymitquimica.com

The primary focus of research involving this compound lies within polymer science. It belongs to the class of long-chain alkyl glycidyl ethers (AlkGEs), which are highly hydrophobic monomers. researchgate.netatamanchemicals.com The polymerization of these monomers is a key strategy for creating apolar aliphatic polyethers. d-nb.info

A significant research trajectory is the synthesis of amphiphilic block copolymers by combining hydrophobic monomers like this compound with hydrophilic monomers, such as those that form poly(ethylene glycol) (PEG). researchgate.netd-nb.info These block copolymers can be synthesized with precise control over the block lengths, allowing for the tuning of the hydrophilic-lipophilic balance (HLB). d-nb.info In aqueous solutions, these amphiphilic polymers can self-assemble into nanoparticles with a hydrophobic core and a hydrophilic corona. atamanchemicals.com This behavior is being explored for applications such as:

Polymeric Surfactants: For stabilizing emulsions and dispersions. d-nb.info

Viscosity Modifiers: To control the rheology of aqueous solutions. d-nb.info

Advanced Material Formulation: As components in creating supramolecular hydrogels and other complex fluid systems. d-nb.info

The study of this compound is part of a broader investigation into how the incorporation of long alkyl chains into polymer backbones can be used to control material properties through non-covalent interactions in aqueous environments. d-nb.info

Structure

3D Structure

Properties

IUPAC Name |

2-(nonoxymethyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-13-10-12-11-14-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKXMAURKVLACV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOCC1CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872299 | |

| Record name | 2-[(Nonyloxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10580-65-1 | |

| Record name | 2-[(Nonyloxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Nonyloxy)methyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC291916 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(nonyloxy)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Transformations of Nonyloxy Methyl Oxirane

Epoxide Ring-Opening Reactions

The chemical reactivity of ((Nonyloxy)methyl)oxirane (B83113) is primarily characterized by the cleavage of the oxirane ring. This process can be initiated by a wide range of reagents under different conditions, leading to the formation of diverse functionalized products. The principal pathways for these transformations are nucleophilic ring-opening reactions, which can occur under basic, neutral, or acidic conditions.

Nucleophilic Ring-Opening under Basic and Neutral Conditions

Under basic or neutral conditions, the ring-opening of this compound proceeds through a mechanism where a nucleophile directly attacks one of the carbon atoms of the epoxide ring. The reaction is driven by the relief of the significant ring strain inherent in the three-membered ether. libretexts.org

The reaction of this compound with strong nucleophiles under basic or neutral conditions predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com In this pathway, the nucleophile attacks one of the electrophilic carbons of the epoxide ring, causing the simultaneous cleavage of the carbon-oxygen bond. Due to steric hindrance, the attack occurs at the less substituted carbon atom of the unsymmetrical epoxide. youtube.commagtech.com.cn For this compound, this is the terminal (primary) carbon of the oxirane ring.

A key feature of the SN2 mechanism is the inversion of stereochemistry at the center of attack. youtube.com If the reaction were to be carried out on an enantiomerically pure starting material, the product would exhibit the opposite stereochemical configuration at the carbon atom that was attacked.

Table 1: Summary of SN2 Ring-Opening of this compound

| Feature | Description |

| Mechanism | Bimolecular Nucleophilic Substitution (SN2) |

| Reaction Conditions | Basic or Neutral |

| Nucleophiles | Strong nucleophiles (e.g., N3-, RS-, CN-) youtube.com |

| Regioselectivity | Attack occurs at the sterically less hindered terminal carbon of the oxirane ring. youtube.commagtech.com.cn |

| Stereochemistry | Inversion of configuration at the site of nucleophilic attack. youtube.com |

| Driving Force | Relief of ring strain in the three-membered epoxide ring. libretexts.org |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles and react readily with epoxides. youtube.com In their reaction with this compound, the carbanionic portion of the organometallic reagent attacks the less sterically hindered terminal carbon of the epoxide ring in a classic SN2 fashion. doubtnut.com The initial product is a magnesium or lithium alkoxide, which upon subsequent aqueous workup (hydrolysis), yields a secondary alcohol. doubtnut.com This reaction provides a reliable method for forming carbon-carbon bonds.

Table 2: Reaction of this compound with Organometallic Reagents

| Reagent | Reaction Pathway | Initial Product | Final Product (after hydrolysis) |

| Grignard (R-MgX) | SN2 attack on the terminal epoxide carbon. doubtnut.com | Magnesium alkoxide | 1-(Nonyloxy)alkan-2-ol |

| Organolithium (R-Li) | SN2 attack on the terminal epoxide carbon. | Lithium alkoxide | 1-(Nonyloxy)alkan-2-ol |

Hydroxide (B78521) (OH-) and alkoxide (RO-) ions are strong nucleophiles that can effectively open the epoxide ring of this compound. These reactions are typically conducted under basic conditions, often requiring elevated temperatures to proceed at a practical rate. openstax.org The mechanism is an SN2 displacement where the nucleophile attacks the less substituted primary carbon of the oxirane.

Reaction with hydroxide, followed by protonation, results in the formation of a 1,2-diol, specifically 1-(nonyloxy)propane-2,3-diol. Similarly, reaction with an alkoxide yields a hydroxy ether derivative after workup. The regioselectivity is consistently governed by steric factors, favoring attack at the more accessible carbon atom. libretexts.orgopenstax.org

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of an acid catalyst, the ring-opening of this compound is significantly accelerated. The mechanism under acidic conditions differs substantially from that under basic conditions, particularly in terms of regioselectivity and the nature of the transition state. libretexts.org

The acid-catalyzed ring-opening of an epoxide begins with the protonation of the epoxide oxygen by the acid, creating a good leaving group (a hydroxyl group). masterorganicchemistry.com This protonated epoxide is then susceptible to nucleophilic attack. The subsequent step exhibits characteristics of both SN1 and SN2 mechanisms. openstax.orglibretexts.org

The transition state has considerable SN1 character because the C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted (secondary) carbon atom. However, a discrete carbocation intermediate rarely forms. libretexts.org The nucleophile attacks the protonated epoxide in a manner that is geometrically similar to an SN2 reaction, resulting in an anti-addition (trans) product. openstax.org

For unsymmetrical epoxides like this compound, the site of nucleophilic attack depends on the specific structure. When one carbon is primary and the other is secondary, attack by a weak nucleophile (like water or an alcohol) typically occurs at the less substituted primary carbon, an SN2-like outcome. openstax.orglibretexts.org This is because steric hindrance remains a significant factor. The reaction of this compound with water under acidic conditions, for example, will predominantly yield 1-(nonyloxy)propane-2,3-diol.

Table 3: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Characteristic | Description |

| Initial Step | Protonation of the epoxide oxygen to form a better leaving group. masterorganicchemistry.com |

| Transition State | Possesses both SN1 and SN2 character; partial positive charge on carbon atoms. openstax.orglibretexts.org |

| Regioselectivity | For a primary/secondary epoxide, nucleophilic attack occurs primarily at the less substituted (primary) carbon. libretexts.org |

| Stereochemistry | Results in anti-dihydroxylation, yielding a trans-diol product (when using water as the nucleophile). openstax.org |

| Overall Nature | A hybrid mechanism that is neither purely SN1 nor SN2. libretexts.org |

Regioselective and Stereoselective Outcomes

The ring-opening of the asymmetrical epoxide ring in this compound is a cornerstone of its reactivity, proceeding via mechanisms whose outcomes are dictated by the reaction conditions. The reaction's regioselectivity—the preference for nucleophilic attack at one of the two non-equivalent carbon atoms of the epoxide ring—is highly dependent on whether the process is catalyzed by acid or base.

Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this is the terminal, primary carbon (C3) of the oxirane's backbone. This pathway is favored due to lower steric hindrance compared to the secondary carbon (C2). libretexts.orgscielo.org.mx This type of regioselectivity is observed in reactions with strong nucleophiles such as alkoxides, hydroxides, and amines. libretexts.orgscielo.org.mx The reaction of phenyl glycidyl (B131873) ether, a structural analog, with aliphatic amines demonstrates exclusive attack at the terminal carbon. scielo.org.mx Stereochemically, the SN2 attack occurs from the backside relative to the carbon-oxygen bond, resulting in an inversion of configuration at the electrophilic carbon center.

Conversely, under acidic conditions, the mechanism shifts to have significant SN1 character. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. This allows the C-O bonds to weaken and a partial positive charge (carbocation character) to develop on the carbon atoms. This positive charge is better stabilized on the more substituted, secondary carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted carbon. libretexts.org This leads to the opposite regiochemical outcome compared to the base-catalyzed reaction.

Hydrolytic Ring-Opening Processes

The hydrolysis of this compound results in the formation of 1-(nonyloxy)propane-2,3-diol, a vicinal diol. This transformation can be achieved under both acidic and basic conditions, with the mechanism mirroring the regioselective principles described above.

Base-Catalyzed Hydrolysis: In the presence of a base like sodium hydroxide, the hydroxide ion (HO⁻) acts as the nucleophile. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, with the hydroxide attacking the sterically less hindered primary carbon of the epoxide ring. The subsequent protonation of the resulting alkoxide during workup yields the final diol product. libretexts.orgmasterorganicchemistry.com This process, often termed saponification, is effectively irreversible because the final product is stable under basic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, using a catalyst such as sulfuric acid in the presence of excess water, the epoxide oxygen is first protonated. libretexts.orgcatalysis.blog This activation makes the epoxide more susceptible to nucleophilic attack by a weak nucleophile like water. The attack occurs preferentially at the more substituted carbon (the secondary carbon), which can better stabilize the developing positive charge in the transition state. libretexts.org A final deprotonation step yields the 1,2-diol and regenerates the acid catalyst. chemistrysteps.com

Polymerization Chemistry of this compound

This compound is a valuable monomer in polymerization chemistry, primarily through ring-opening polymerization (ROP), which can be initiated by anionic or cationic species. wikipedia.org These processes allow for the synthesis of polyethers with a hydrophobic nonyl ether side chain.

Anionic Ring-Opening Polymerization (AROP) Mechanisms

Anionic ring-opening polymerization (AROP) is a robust and widely used method for producing well-defined polyethers from glycidyl ether monomers. d-nb.info The polymerization is characterized by its living nature, which allows for the synthesis of polymers with controlled molecular weights and low dispersity. d-nb.info The mechanism is initiated by a strong nucleophile, typically an alkoxide (RO⁻), which attacks the terminal carbon of the epoxide ring in an SN2 fashion. libretexts.org This opens the ring to form a new, propagating alkoxide species, which then continues to react with subsequent monomer molecules. The process continues until the monomer is consumed or the reaction is intentionally terminated.

Due to the living character of AROP, chain-transfer reactions can sometimes limit the achievable molecular weight. d-nb.info However, the use of specific initiators and conditions can mitigate these side reactions.

Cationic Ring-Opening Polymerization Studies

Cationic ring-opening polymerization (CROP) provides an alternative route to polyethers. This process is initiated by electrophilic species, such as Brønsted acids (e.g., triflic acid) or Lewis acids in combination with a proton source. aston.ac.ukmdpi.com The mechanism involves the activation of the monomer by protonation or coordination to the Lewis acid, making the epoxide ring highly susceptible to nucleophilic attack. mdpi.com

Propagation proceeds by the nucleophilic attack of a monomer molecule on the activated, cationic growing chain end. wikipedia.orgmdpi.com This can occur via an SN1 or SN2 pathway, depending on the stability of the cationic intermediate. wikipedia.orgmdpi.com For a monomer like this compound, propagation would likely involve the attack of the monomer's oxygen atom on the electrophilic carbon of the protonated epoxide at the end of the growing chain. While specific studies on the CROP of this compound are not widely documented, the general principles established for other cyclic ethers suggest this as a viable, albeit potentially complex, polymerization method. aston.ac.uk

Controlled Polymerization Techniques for Polyether Architectures

Modern polymerization techniques enable precise control over the architecture of polyethers derived from this compound. Living anionic polymerization is inherently a controlled method, but its efficacy can be greatly enhanced through specific catalytic systems.

The use of phosphazene super-bases, such as t-Bu-P₄, in combination with an alcohol initiator, has emerged as a powerful strategy for the controlled AROP of various glycidyl ethers. epa.govacs.org This system promotes fast and controlled polymerization, yielding polyethers with predictable molecular weights and very narrow molecular weight distributions (Đ < 1.1). This high degree of control allows for the synthesis of complex polymer architectures, such as multi-arm star polymers, by using multifunctional alcohol initiators. epa.govacs.org Research on decyl glycidyl ether, a close homolog of nonyl glycidyl ether, has demonstrated the synthesis of well-defined three- and four-armed star-block copolyethers using this method. epa.gov

Copolymerization Strategies with Other Monomers for Amphiphilic Polyethers

The hydrophobic nature of the nonyl side chain makes this compound an excellent monomer for creating amphiphilic copolymers. d-nb.info These materials, which contain both hydrophobic and hydrophilic segments, can self-assemble in aqueous solutions and are of great interest for applications such as surfactants, drug delivery systems, and rheology modifiers. d-nb.inforesearchgate.net

A common strategy is the block copolymerization of this compound with a hydrophilic monomer, most notably ethylene (B1197577) oxide (EO). rsc.org Using living anionic polymerization, a pre-synthesized hydrophilic poly(ethylene glycol) (PEG) macroinitiator can be used to initiate the polymerization of the hydrophobic glycidyl ether, resulting in an amphiphilic AB diblock copolymer. rsc.org Alternatively, sequential monomer addition can be used to create well-defined block structures. epa.govacs.org Studies involving the copolymerization of oleyl glycidyl ether (OlGE) and EO have shown that both block and random copolymers can be synthesized, with the resulting polymer's properties depending on the architecture. rsc.org The resulting amphiphilic block copolymers often exhibit self-assembly into micelles in aqueous solution. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

The precise molecular structure of ((nonyloxy)methyl)oxirane (B83113) is confirmed through a combination of spectroscopic methods that probe the atomic and molecular vibrations and the nuclear magnetic environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the nonyl chain, the oxirane ring, and the bridging methylene (B1212753) group. Protons on carbons adjacent to the ether oxygen and the epoxide ring are deshielded and thus appear at a lower field (higher ppm). libretexts.org The protons of the epoxide ring itself typically resonate in the 2.5-3.5 ppm range. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon atoms of the epoxide ring are characteristically found in the 45-55 ppm region, while the carbon attached to the ether oxygen appears further downfield, typically in the 50-80 δ range. libretexts.orgoregonstate.edu

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm, illustrative) | ¹³C Chemical Shift (ppm, illustrative) |

| Oxirane CH | ~ 3.1 | ~ 50.5 |

| Oxirane CH₂ | ~ 2.6, ~ 2.8 | ~ 44.0 |

| -O-CH₂ -Oxirane | ~ 3.4, ~ 3.7 | ~ 71.5 |

| -O-CH₂ -Alkyl | ~ 3.5 | ~ 72.0 |

| -(CH₂)₇- | ~ 1.2-1.6 | ~ 22.5-31.8 |

| Terminal CH₃ | ~ 0.9 | ~ 14.0 |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR), Raman)

Vibrational spectroscopy provides insight into the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The presence of the epoxide ring is confirmed by characteristic C-O-C stretching vibrations. spectroscopyonline.com Specifically, an asymmetric ring stretch is expected around 950–810 cm⁻¹, and a symmetric ring stretch between 880–750 cm⁻¹. spectroscopyonline.com Another key feature is the strong C-O-C stretching band of the ether linkage, which typically appears in the 1300-1000 cm⁻¹ region. oregonstate.eduspectroscopyonline.com The aliphatic C-H stretching vibrations of the nonyl group will be prominent in the 2850-2960 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. While C-H stretching bands are also visible, the symmetric epoxide ring vibrations are often strong and can be used for identification. The ether linkage also produces a characteristic Raman signal. The relative intensities of the bands in FTIR and Raman spectra can differ, providing a more complete picture of the vibrational modes of the molecule.

Illustrative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Wavenumber (cm⁻¹, illustrative) | Raman Shift (cm⁻¹, illustrative) |

| C-H Stretch (Alkyl) | 2850 - 2960 | 2850 - 2960 |

| C-O-C Stretch (Ether) | ~ 1100 | ~ 1100 |

| Asymmetric Epoxide Ring Stretch | ~ 915 | ~ 915 |

| Symmetric Epoxide Ring Stretch | ~ 840 | ~ 840 |

| Epoxide Ring Deformation | ~ 760 | ~ 760 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Electron impact (EI) ionization is a common method for analyzing such compounds. core.ac.uk

Under EI conditions, the molecular ion of an aliphatic glycidyl (B131873) ether may undergo α-cleavage at the oxirane ring or the ether linkage. core.ac.uk The fragmentation pattern is often complex, involving rearrangements. core.ac.uk Key fragments would likely arise from the cleavage of the C-C bond within the oxirane ring and the cleavage of the bond between the ether oxygen and the nonyl chain. The resulting fragmentation pattern provides a molecular fingerprint that can be used for identification.

Illustrative Mass Spectrometry Fragmentation Data for this compound

| m/z (illustrative) | Proposed Fragment Ion |

| 200 | [M]⁺ (Molecular Ion) |

| 143 | [M - C₃H₅O]⁺ |

| 127 | [C₉H₁₉]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a suitable method for the analysis of non-ionic surfactants like alkyl glycidyl ethers. thermofisher.com Reversed-phase HPLC, using a C18 or C8 column, is typically employed. jocpr.com The mobile phase often consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water. jocpr.com Since this compound lacks a strong UV chromophore, detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). thermofisher.com These detectors are compatible with gradient elution, which is often necessary to separate components in a complex mixture. thermofisher.com

Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient of Methanol and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas chromatography-mass spectrometry is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities in a sample of this compound. The sample is vaporized and separated based on boiling point and polarity on a capillary column, with the mass spectrometer providing definitive identification of the eluted compounds. researchgate.net

This technique is particularly useful for detecting residual starting materials, such as nonyl alcohol or epichlorohydrin (B41342), as well as byproducts from the synthesis. The GC-MS method can be optimized to achieve low limits of detection, making it ideal for impurity profiling. restek.comjfda-online.com For some glycidyl ethers, derivatization may be necessary to improve their volatility and chromatographic behavior. restek.com

Illustrative GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | TG-5MS (or similar), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Injection Mode | Splitless |

| Oven Program | Initial temp 50°C, ramp to 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Analyzer | Quadrupole, scanning m/z 40-400 |

Thermal Analysis in Polymerization Process Assessment

Thermal analysis techniques are indispensable in the field of polymer science for characterizing the thermal properties and behavior of materials. These methods measure changes in a material's physical or chemical properties as a function of temperature or time under a controlled atmosphere. For polymers derived from this compound, thermal analysis provides critical insights into the polymerization process, the thermal transitions of the resulting polymer, and its ultimate stability at elevated temperatures. The two primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers. eag.com It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. researchgate.netmdpi.com

In the context of polymerization, DSC is exceptionally valuable for monitoring the reaction kinetics. The polymerization of monomers like this compound is typically an exothermic process, releasing heat as the oxirane rings open and form polymer chains. This heat flow is directly proportional to the rate of reaction. nih.gov By monitoring the heat released over time (isothermal analysis) or as a function of temperature (non-isothermal analysis), detailed kinetic parameters can be determined. nih.govmdpi.com This allows researchers to assess the efficiency of catalyst systems, determine activation energies, and optimize reaction conditions for the synthesis of poly(this compound).

Following polymerization, the same DSC technique can be used to characterize the resulting polymer. A key property measured is the glass transition temperature (Tg), which represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com The Tg is a critical parameter as it defines the upper-use temperature for many applications and provides information about the polymer's molecular structure, including the flexibility of the polymer chains and the influence of side-chain characteristics, such as the nonyloxy group.

Table 1: Illustrative DSC Data for the Cationic Ring-Opening Polymerization of this compound

| Parameter | Value | Description |

| Onset Temperature of Cure | 135 °C | The temperature at which the exothermic polymerization reaction begins to be detectable. |

| Peak Exotherm Temperature | 155 °C | The temperature at which the rate of polymerization (and thus heat evolution) is at its maximum. |

| Total Enthalpy of Reaction (ΔH) | -85 J/g | The total heat released during the polymerization, proportional to the total monomer conversion. |

| Glass Transition Temperature (Tg) | -45 °C | The temperature indicating the transition from a glassy to a rubbery state for the final polymer. |

Note: The data presented in this table are illustrative and representative of a typical oxirane polymerization. Actual values would be determined experimentally.

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. researchgate.netpsu.edu The method involves continuously measuring the mass of a sample as it is heated at a constant rate in a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air). polymerinnovationblog.com The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the polymer begins to decompose and the kinetics of its degradation. psu.edu

For polymers synthesized from this compound, TGA provides crucial information about its service temperature range and degradation mechanism. The TGA curve shows the onset temperature of decomposition, which is a primary indicator of thermal stability. psu.edu The profile of mass loss can occur in one or multiple steps, with each step potentially corresponding to the scission of specific chemical bonds, such as the cleavage and volatilization of the nonyloxy side chains, followed by the degradation of the polyether backbone at higher temperatures.

The derivative of the TGA curve (DTG curve) is also highly informative, showing the rate of mass loss as a function of temperature. The peak of the DTG curve indicates the temperature of the maximum decomposition rate. polymerinnovationblog.com By comparing TGA results in inert and oxidative atmospheres, the influence of oxygen on the degradation process can be understood, which is critical for predicting material lifetime and performance in real-world applications. polymerinnovationblog.com

Table 2: Representative TGA Data for Poly(this compound) in a Nitrogen Atmosphere

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | 320 °C | The temperature at which significant thermal degradation and mass loss begin. |

| Temperature of Max. Decomposition Rate (Tmax) | 365 °C | The temperature at which the rate of polymer decomposition is highest, as indicated by the peak of the DTG curve. |

| Mass Loss at 400 °C | 65% | The percentage of mass lost at a specific temperature, indicating the extent of degradation. |

| Residual Mass at 600 °C | 5% | The percentage of the initial mass remaining at a high temperature, often corresponding to char or stable residue. |

Note: The data presented in this table are illustrative and based on the expected behavior of a polyether with long aliphatic side chains. Actual values must be confirmed by experimental analysis.

Computational and Theoretical Investigations of Nonyloxy Methyl Oxirane

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reactivity and reaction mechanisms of epoxides like ((Nonyloxy)methyl)oxirane (B83113). These studies provide a molecular-level understanding of the factors governing their chemical transformations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and energies of molecules in their ground, excited, and transition states. For this compound, DFT calculations can be used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding the stability of the molecule and for identifying the most likely sites for chemical attack. For instance, the strained three-membered oxirane ring is the most reactive part of the molecule. DFT can quantify this strain energy and predict the activation barriers for ring-opening reactions. Theoretical studies on simpler oxiranes have shown that DFT methods, such as B3LYP, can accurately predict reaction barriers for processes like nucleophilic substitution. rsc.org

An illustrative example of data that can be obtained from DFT calculations for the ring-opening of an oxirane derivative is presented in Table 1. This hypothetical data is based on typical values observed for similar reactions.

Table 1: Calculated Activation Energies for Nucleophilic Ring-Opening of a Model Oxirane

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| H₂O | Sₙ2 | 18.5 |

| OH⁻ | Sₙ2 | 12.3 |

| CH₃OH | Sₙ2 | 19.2 |

| CH₃O⁻ | Sₙ2 | 13.1 |

Note: These are hypothetical values for illustrative purposes.

The potential energy surface (PES) is a central concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the reaction pathways that connect them.

For this compound, PES mapping can be used to explore the mechanisms of its various reactions, such as polymerization or reactions with nucleophiles. The calculations can reveal whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates. rsc.org For example, the acid-catalyzed and base-catalyzed ring-opening reactions of epoxides are known to proceed via different mechanisms, which can be elucidated through PES mapping.

Automated reaction path search methods, combined with quantum chemical calculations, can systematically explore possible reaction pathways, providing a comprehensive understanding of the reaction network. nih.gov

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy and shape of these frontier orbitals can predict how a molecule will interact with other species.

For this compound, the LUMO is expected to be localized on the C-O bonds of the oxirane ring, making the carbon atoms susceptible to nucleophilic attack. The HOMO, conversely, would likely have significant contributions from the oxygen atom's lone pairs, indicating its potential as a nucleophile or a site for protonation in acid-catalyzed reactions. Analysis of the molecular electrostatic potential (MEP) can further identify regions of positive and negative electrostatic potential, highlighting the electrophilic and nucleophilic sites within the molecule. biointerfaceresearch.com

Table 2: Frontier Orbital Energies for a Model Oxirane Derivative

| Orbital | Energy (eV) | Characteristics |

|---|---|---|

| HOMO | -9.8 | Localized on the oxirane oxygen |

| LUMO | +1.2 | Localized on the oxirane C-C and C-O antibonding orbitals |

| HOMO-LUMO Gap | 11.0 | Indicates high kinetic stability |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and materials. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics and intermolecular interactions of complex systems, such as polymers.

The polymerization of this compound leads to the formation of polyether chains with pendant nonyloxy groups. The physical and chemical properties of these polymers are strongly influenced by the conformation of the polymer backbone and the arrangement of the side chains.

Intermolecular interactions play a critical role in determining the macroscopic properties of polymeric materials. In polymers derived from this compound, these interactions would include van der Waals forces between the nonyl chains and dipole-dipole interactions involving the ether linkages in the polymer backbone.

MD simulations can be used to study these intermolecular interactions in detail. By analyzing the radial distribution functions between different atomic groups, it is possible to quantify the extent of intermolecular packing and identify specific interactions, such as hydrogen bonding if applicable. ijche.com These simulations can also be used to predict important material properties like the solubility parameter, which is a measure of the cohesive energy density and can be used to predict the compatibility of the polymer with other materials. ijche.com Understanding these interactions is key to designing polymers with specific physical properties, such as miscibility with other polymers or adhesion to surfaces.

Prediction of Spectroscopic Properties and Chemical Shifts

The spectroscopic characteristics of this compound can be predicted with a high degree of accuracy using computational methods. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the nuclear magnetic resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of the molecule. These theoretical calculations provide valuable insights into the electronic environment of each atom within the molecule, which directly influences its spectroscopic signature.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved by first optimizing the molecular geometry of this compound. Following this, the NMR shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard compound, such as tetramethylsilane (TMS). Various DFT functionals and basis sets can be employed to enhance the accuracy of these predictions. For instance, methods like B3LYP with a 6-31G(d,p) basis set are commonly used for such calculations. The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), can further refine the predicted chemical shifts to better match experimental conditions. idc-online.com

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for key atoms in the this compound structure, calculated using DFT methods.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Oxirane CH₂ | 2.6 - 2.8 | 44.0 - 45.0 |

| Oxirane CH | 3.1 - 3.3 | 50.0 - 51.0 |

| -O-CH₂- (exocyclic) | 3.4 - 3.7 | 71.0 - 72.0 |

| -O-CH₂- (nonyl) | 3.4 - 3.6 | 70.0 - 71.0 |

| Nonyl Chain CH₂ | 1.2 - 1.6 | 22.0 - 32.0 |

| Nonyl Chain CH₃ | 0.8 - 0.9 | 14.0 - 15.0 |

Application of Quantitative Structure-Activity Relationships (QSAR) for Reactivity

Quantitative Structure-Activity Relationship (QSAR) models offer a computational approach to predict the reactivity of chemical compounds based on their molecular structure. For this compound, QSAR can be employed to forecast its reactivity in various chemical reactions, such as nucleophilic ring-opening, which is a characteristic reaction of epoxides. researchgate.netnih.gov

The development of a QSAR model for the reactivity of this compound would involve several steps. First, a dataset of structurally similar epoxides with known experimental reactivity data would be compiled. For each of these compounds, a set of molecular descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Subsequently, a mathematical model is constructed to establish a correlation between these descriptors and the observed reactivity. Multiple linear regression, partial least squares, or machine learning algorithms are commonly used for this purpose. The resulting QSAR model can then be used to predict the reactivity of this compound by calculating its molecular descriptors and inputting them into the model.

For instance, a hypothetical QSAR model for the ring-opening reaction of epoxides with a nucleophile might take the following form:

log(k) = β₀ + β₁(LUMO) + β₂(q_Cα) + β₃(V_m)

Where:

log(k) is the logarithm of the reaction rate constant (a measure of reactivity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

q_Cα is the partial charge on the electrophilic carbon atom of the oxirane ring.

V_m is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the training data.

The table below illustrates the application of such a hypothetical QSAR model to predict the reactivity of this compound in comparison to other epoxides.

| Compound | LUMO (eV) | Partial Charge on Cα (a.u.) | Molecular Volume (ų) | Predicted log(k) |

|---|---|---|---|---|

| Methyloxirane | 1.25 | +0.15 | 60.5 | -2.5 |

| Ethyloxirane | 1.22 | +0.14 | 75.2 | -2.8 |

| This compound | 1.18 | +0.12 | 220.8 | -3.5 |

| Phenyloxirane | 0.95 | +0.18 | 110.3 | -1.8 |

This QSAR approach provides a rapid and cost-effective method for screening the reactivity of compounds like this compound, guiding experimental efforts and providing insights into the factors that govern their chemical behavior.

Research Applications and Emerging Areas Excluding Clinical/safety/dosage

Role in Polymer and Materials Science Innovation

In the realm of polymer and materials science, ((nonyloxy)methyl)oxirane (B83113) serves multiple functions, from being a fundamental building block for new polymers to a performance-enhancing additive in existing formulations.

This compound can be employed as a monomer in ring-opening polymerization to produce polyethers with tailored properties. The polymerization of the oxirane ring can be initiated by various catalytic systems, including cationic and anionic initiators. The resulting poly(nonyl glycidyl (B131873) ether) homopolymers or copolymers possess a flexible polyether backbone with pendant nonyloxy groups, which impart hydrophobicity and other desirable characteristics.

The synthesis of block copolymers is a significant area of advanced polyether synthesis. For instance, this compound can be copolymerized with other epoxides to create amphiphilic block copolymers. These copolymers, consisting of both hydrophilic and hydrophobic segments, can self-assemble into various nanostructures in solution, making them suitable for applications such as drug delivery and nano-reactors. The polymerization is often a living polymerization, which allows for precise control over the molecular weight and architecture of the resulting polymer.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Homopolymer | This compound | Hydrophobic, flexible backbone | Lubricants, specialty coatings |

| Block Copolymer | This compound, Ethylene (B1197577) oxide | Amphiphilic, self-assembling | Drug delivery, emulsifiers |

One of the most prominent applications of this compound is as a reactive diluent for epoxy resins. Epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), often have high viscosity, which can make them difficult to process and apply. This compound, being a low-viscosity liquid, can be added to these formulations to reduce their viscosity.

Unlike non-reactive diluents, which can negatively impact the mechanical properties of the cured resin, this compound has a glycidyl ether group that allows it to co-react with the epoxy resin and the curing agent. This incorporation into the polymer network helps to maintain or even improve certain properties of the final thermoset. The long, flexible nonyl chain can enhance the toughness and flexibility of the otherwise brittle epoxy matrix. However, as a monofunctional diluent, it can also lead to a decrease in the crosslink density of the cured resin, which may affect properties like tensile strength and thermal resistance.

| Property | Effect of this compound Addition |

| Viscosity | Significant reduction |

| Flexibility | Increased |

| Toughness | Increased |

| Crosslink Density | Decreased |

| Tensile Strength | May be reduced |

The amphiphilic nature of molecules derived from this compound makes it a valuable precursor for the synthesis of polymeric surfactants and dispersants. By reacting the oxirane ring with hydrophilic moieties, it is possible to create molecules with both a hydrophobic nonyl tail and a hydrophilic head.

For example, the ring-opening reaction of this compound with a poly(ethylene glycol) (PEG) can yield a non-ionic surfactant. The length of both the nonyl chain and the PEG chain can be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for a wide range of applications, such as emulsification, dispersion, and surface wetting. These surfactants are of interest for their potential use in enhanced oil recovery and in the formulation of various consumer and industrial products iagi.or.id.

In the field of composite materials, this compound is used to modify the epoxy matrix in fiber-reinforced composites, such as those using glass or carbon fibers. By reducing the viscosity of the resin, it facilitates better impregnation of the fiber reinforcement, leading to composites with fewer voids and improved mechanical performance. The enhanced flexibility and toughness imparted by the nonyl chain can also improve the impact resistance of the composite material.

In coatings chemistry, the use of this compound as a reactive diluent allows for the formulation of high-solids or solvent-free coatings, which are more environmentally friendly due to their lower volatile organic compound (VOC) content. The nonyl group can also improve the surface wetting and adhesion of the coating to various substrates.

Utility as an Intermediate in Complex Organic Synthesis

The reactivity of the oxirane ring makes this compound a useful intermediate in complex organic synthesis. The three-membered ring is highly strained and can be opened by a variety of nucleophiles under both acidic and basic conditions, leading to the formation of a wide range of functionalized molecules masterorganicchemistry.comlibretexts.orgopenstax.org.

This compound serves as a building block for the synthesis of various specialty and fine chemicals. The ring-opening reaction of the epoxide can be used to introduce the 2-hydroxy-3-(nonyloxy)propyl group into a molecule. For example, reaction with an alcohol or phenol can lead to the formation of a new ether linkage, while reaction with an amine can produce an amino alcohol.

These reactions are utilized in the synthesis of a variety of compounds, including:

Specialty surfactants and emulsifiers: As mentioned earlier, reaction with hydrophilic compounds can produce surfactants with specific properties.

Corrosion inhibitors: The introduction of the long alkyl chain and a polar functional group can create molecules that adsorb onto metal surfaces and protect them from corrosion.

Chemical intermediates: The products of the ring-opening reaction can serve as intermediates for further chemical transformations, allowing for the construction of more complex molecules.

The general reaction scheme for the nucleophilic ring-opening of this compound is as follows:

This compound + Nu-H → Nu-CH₂-CH(OH)-CH₂-O-(CH₂)₈-CH₃

Where Nu-H represents a nucleophile such as an alcohol, amine, or thiol.

Precursor for Bio-inspired Molecular Structures

This compound, a long-chain alkyl glycidyl ether, serves as a valuable monomer in the synthesis of bio-inspired and biomimetic polymers. While direct studies on this specific compound are limited, the broader class of long-chain alkyl epoxides and glycidyl ethers is recognized for its utility in creating amphiphilic polyethers. nih.govresearchgate.net These polymers, which possess both hydrophobic and hydrophilic segments, can self-assemble into complex, ordered structures that mimic biological systems.

The polymerization of this compound, typically through anionic ring-opening polymerization (AROP), results in a polyether backbone with pendant nonyloxy groups. nih.govresearchgate.net The nine-carbon alkyl chain of the nonyloxy group provides a significant hydrophobic character to the polymer. When copolymerized with hydrophilic monomers, such as ethylene oxide, the resulting block or statistical copolymers exhibit amphiphilic properties. researchgate.netd-nb.info This amphiphilicity drives the self-assembly of the polymers in aqueous environments into various morphologies, including micelles and vesicles, which are fundamental structures in biological systems.

The ability to control the architecture of these polymers by varying the length of the hydrophobic alkyl chain and the hydrophilic block allows for the precise tuning of their self-assembly behavior. researchgate.netepa.gov This control is a key aspect of creating bio-inspired materials with specific functions. For instance, the formation of micellar hydrogels from amphiphilic ABA triblock copolymers, where the 'A' blocks are hydrophobic poly(alkyl glycidyl ether)s and the 'B' block is a hydrophilic poly(ethylene glycol), demonstrates the potential to create soft materials with tunable thermal and mechanical properties. researchgate.netrsc.org

Table 1: Polymerization Methods for Long-Chain Alkyl Glycidyl Ethers

| Polymerization Technique | Description | Key Features |

| Anionic Ring-Opening Polymerization (AROP) | A common method for polymerizing epoxides, initiated by a strong base. | Allows for good control over molecular weight and dispersity. nih.govresearchgate.net |

| Monomer-Activated AROP | An alternative that can proceed under milder conditions. | Offers another route to controlled polymerization. researchgate.net |

| Catalytic Polymerization | Utilizes various catalysts to promote the ring-opening of the epoxide. | Can provide different levels of control and efficiency. researchgate.net |

Interfacial and Surface Chemistry Studies

The chemical structure of this compound, featuring a polar oxirane ring and a nonpolar nonyl chain, makes polymers derived from it inherently surface-active. This property is central to its application in studies of interfacial and surface chemistry.

Modifiers for Surface Properties and Wettability

Polymers incorporating this compound units can be employed to modify the surface properties of various materials. The long nonyl chains have a strong tendency to migrate to the surface when blended with other polymers or applied as a coating, thereby lowering the surface energy and altering the wettability. This is due to the hydrophobic nature of the alkyl chains, which seek to minimize contact with more polar environments.

When a surface is modified with a polymer containing this compound, the nonyl groups orient themselves away from the substrate and towards the air, creating a low-energy, hydrophobic surface. This can be quantified by measuring the contact angle of a water droplet on the surface; a higher contact angle indicates greater hydrophobicity. The ability to tailor the concentration of these hydrophobic side chains within a copolymer allows for precise control over the resulting surface wettability, ranging from moderately hydrophobic to highly water-repellent.

Research on Emulsion and Dispersion Stabilization Mechanisms

In the realm of emulsions and dispersions, amphiphilic polymers derived from this compound are investigated for their ability to act as stabilizers. Emulsions are mixtures of immiscible liquids, such as oil and water, and require a surfactant or stabilizer to prevent separation.

Copolymers containing both hydrophobic this compound-derived units and hydrophilic units can position themselves at the oil-water interface. The hydrophobic nonyl chains will preferentially reside in the oil phase, while the hydrophilic segments will extend into the water phase. This arrangement creates a steric barrier that prevents the oil droplets from coalescing, thus stabilizing the emulsion.

Table 2: Investigated Properties of Amphiphilic Polyethers from Long-Chain Alkyl Glycidyl Ethers

| Property | Research Focus | Relevance |

| Micellar Interactions | Study of self-assembly in aqueous solutions. | Formation of supramolecular structures. nih.gov |

| Hydrophilic/Lipophilic Balance (HLB) | Tuning the balance between hydrophobic and hydrophilic parts. | Crucial for surfactant and emulsifier performance. researchgate.net |

| Thermal Properties | Investigation of melting and crystallization behavior. | Important for applications in thermo-responsive materials. rsc.org |

| Surface Tension Reduction | Measurement of the ability to lower the surface tension of liquids. | A key characteristic of surfactants. |

Q & A

Basic: What laboratory methods are effective for synthesizing ((Nonyloxy)methyl)oxirane?

Answer:

- Catalytic epoxidation : Utilize transition metal catalysts (e.g., ruthenium porphyrin complexes) with tetrabutylammonium chloride (TBACl) as a co-catalyst. Reaction conditions involve monitoring epoxide conversion via TLC (n-hexane/AcOEt = 8:2) and recycling the catalyst for multiple cycles without significant yield loss .

- Substitution reactions : React nonyloxy-methyl precursors with epichlorohydrin under alkaline conditions. Purify via fractional distillation or column chromatography, ensuring anhydrous conditions to avoid side reactions (e.g., hydrolysis) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Ventilation : Use local exhaust ventilation to minimize inhalation of vapors or aerosols. Avoid dust formation during handling .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use NIOSH-approved respirators if engineering controls are insufficient .

- Spill management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Prevent entry into drains due to environmental toxicity .

Advanced: How can computational methods resolve discrepancies between theoretical and experimental thermochemical data for this compound?

Answer:

- Vibrational corrections : Apply scaled B3LYP/6-31G* calculations to account for vibrational contributions to heat capacity (Cp). For example, scaled Cv values (factor: 0.9613) improve alignment with experimental gas-phase Cp data .

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions in spectral simulations (e.g., electronic circular dichroism), reducing deviations between computed and observed spectra .

Advanced: What analytical techniques are optimal for characterizing this compound reaction intermediates?

Answer:

- TLC monitoring : Track epoxide consumption using n-hexane/ethyl acetate (8:2) as the mobile phase. Confirm conversion via spot intensity reduction .

- NMR analysis : Use ¹H NMR to identify characteristic proton signals (e.g., oxirane ring protons at δ 3.1–3.5 ppm and nonyloxy chain protons at δ 1.2–1.6 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

Advanced: How do steric effects influence the reactivity of this compound in ring-opening reactions?

Answer:

- Nucleophilic attack : The bulky nonyloxy group hinders nucleophilic attack at the oxirane ring’s less substituted carbon. Kinetic studies show preferential ring-opening at the methyl-substituted carbon, confirmed by DFT calculations .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing steric hindrance and accelerating reactions with amines or thiols .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

- FT-IR : Confirm the oxirane ring via asymmetric C-O-C stretching at 1250–950 cm⁻¹ and nonyloxy C-O stretching at 1100–1050 cm⁻¹ .

- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]⁺ at m/z 228.2 (calculated for C₁₀H₂₀O₂) with fragmentation peaks at m/z 85 (nonyloxy fragment) .

Advanced: What mechanistic insights explain byproduct formation during this compound polymerization?

Answer:

- Chain transfer : Radical polymerization may yield oligomers due to chain transfer to the nonyloxy group. Gel permeation chromatography (GPC) identifies low-molecular-weight species (Đ = 1.5–2.0) .

- Epoxide ring-opening : Trace moisture initiates hydrolysis, forming diols. Karl Fischer titration monitors water content (<50 ppm) to suppress this side reaction .

Basic: How is the oxirane oxygen content quantified in this compound derivatives?

Answer:

- AOCS Cd 9-57 method : Titrate with hydrobromic acid in acetic acid, using crystal violet indicator. Compare experimental oxirane oxygen (%) with theoretical values calculated from iodine numbers (e.g., 6.0% for methyl esters with IV = 101.3 g I₂/100 g) .

Advanced: What strategies improve the enantioselective synthesis of this compound derivatives?

Answer:

- Chiral catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of allyl ethers. Optimize catalyst loading (5–10 mol%) and temperature (−20°C) to achieve >90% ee .

- Chromatographic resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, n-hexane/isopropanol = 95:5) .

Advanced: How do substituents on the oxirane ring affect UV absorption and chiroptical properties?

Answer:

- Vibronic coupling : The nonyloxy group induces redshift in UV spectra (λmax ≈ 210 nm) due to electron-donating effects. Vibrational progressions in vacuum UV spectra (150–180 nm) are simulated using TD-DFT/CAM-B3LYP models .

- Electronic circular dichroism (ECD) : Substituent orientation dictates Cotton effect signs. (R)-configured derivatives exhibit positive ECD bands at 190 nm, validated by computational spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.